molecular formula C17H20N4O5 B12097565 3-(1H-imidazol-5-yl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoic acid

3-(1H-imidazol-5-yl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoic acid

Cat. No.: B12097565
M. Wt: 360.4 g/mol
InChI Key: YBPCRFFMGCXYQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-ALA-HIS-OH typically involves the use of papain immobilized on magnetic nanocrystalline cellulose as a biocatalyst. This method employs deep eutectic solvents to enhance the reaction efficiency. The highest yield achieved with this method is approximately 68.4% .

Industrial Production Methods

Industrial production of Z-ALA-HIS-OH can be scaled up using the same biocatalytic approach. The immobilized papain can be easily recycled from the reaction system using magnetic forces, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Z-ALA-HIS-OH undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving Z-ALA-HIS-OH include triethylamine and deep eutectic solvents. The reaction conditions are optimized to achieve high yields and purity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of Z-ALA-HIS-OH, while substitution reactions may produce various substituted analogs .

Mechanism of Action

The mechanism of action of Z-ALA-HIS-OH involves its interaction with specific molecular targets and pathways. As a dipeptidyl peptidase IV inhibitor, it attenuates the development of type II diabetes by inhibiting the enzyme responsible for the degradation of incretin hormones. This leads to increased insulin secretion and improved glucose homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-ALA-HIS-OH is unique due to its combination of alanine and histidine, which imparts specific bioactive properties such as metal ion chelation and enzyme inhibition. These properties make it particularly valuable in both research and industrial applications .

Properties

IUPAC Name

3-(1H-imidazol-5-yl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5/c1-11(20-17(25)26-9-12-5-3-2-4-6-12)15(22)21-14(16(23)24)7-13-8-18-10-19-13/h2-6,8,10-11,14H,7,9H2,1H3,(H,18,19)(H,20,25)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPCRFFMGCXYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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